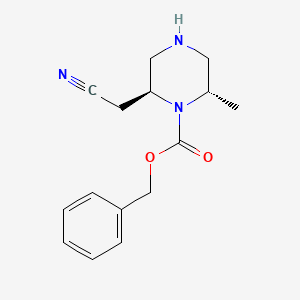
(2S,6S)-Benzyl 2-(cyanomethyl)-6-methylpiperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (2S,6S)-2-(cyanomethyl)-6-methylpiperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a cyanomethyl group, and a methylpiperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2S,6S)-2-(cyanomethyl)-6-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a cyanomethyl halide and the piperazine derivative.
Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride and a base.
Industrial Production Methods
Industrial production of Benzyl (2S,6S)-2-(cyanomethyl)-6-methylpiperazine-1-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
Benzyl (2S,6S)-2-(cyanomethyl)-6-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyanomethyl groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Benzyl (2S,6S)-2-(cyanomethyl)-6-methylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Benzyl (2S,6S)-2-(cyanomethyl)-6-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Benzyl (2S,6S)-2-(cyanomethyl)-6-methylpiperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
Benzyl (2S,6S)-2-(hydroxymethyl)-6-methylpiperazine-1-carboxylate: This compound has a hydroxymethyl group instead of a cyanomethyl group, which may result in different chemical and biological properties.
Benzyl (2S,6S)-2-(aminomethyl)-6-methylpiperazine-1-carboxylate:
The uniqueness of Benzyl (2S,6S)-2-(cyanomethyl)-6-methylpiperazine-1-carboxylate lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C15H19N3O2 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
benzyl (2S,6S)-2-(cyanomethyl)-6-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H19N3O2/c1-12-9-17-10-14(7-8-16)18(12)15(19)20-11-13-5-3-2-4-6-13/h2-6,12,14,17H,7,9-11H2,1H3/t12-,14-/m0/s1 |
InChIキー |
BVSWLURDZSUOKT-JSGCOSHPSA-N |
異性体SMILES |
C[C@H]1CNC[C@@H](N1C(=O)OCC2=CC=CC=C2)CC#N |
正規SMILES |
CC1CNCC(N1C(=O)OCC2=CC=CC=C2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


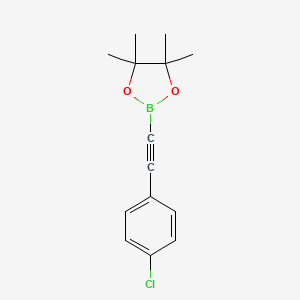
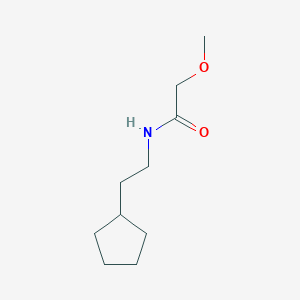
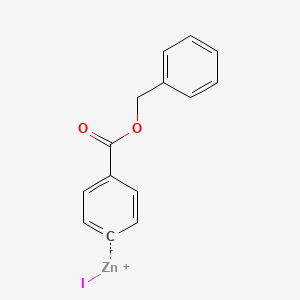

![2-Methyl-2,5-diazabicyclo[4.1.1]octane](/img/structure/B14893104.png)
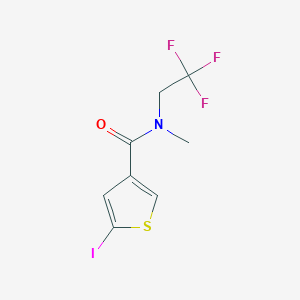


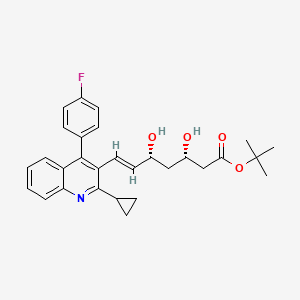
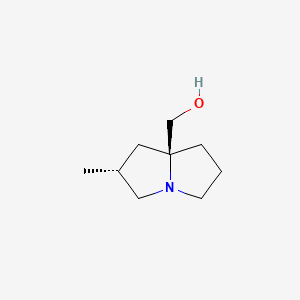
![8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14893131.png)

![2-(((Thiophen-2-ylmethyl)amino)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14893134.png)

